molecular formula C15H9Cl2NO2 B10844632 5,7-dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one

5,7-dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one

Cat. No.: B10844632
M. Wt: 306.1 g/mol
InChI Key: ZIMBGBQTQUNKLP-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine atoms at the 5 and 7 positions, a hydroxyl group at the 4 position, and a phenyl group at the 3 position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloro-2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the quinoline core. Subsequent hydrolysis and decarboxylation steps yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its potential anticancer activity due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 5,7-Dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. The compound’s anticancer activity may involve the inhibition of topoisomerase II, leading to the disruption of DNA synthesis and cell division .

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: Share a similar quinoline core but lack the chlorine and phenyl substitutions.

    5,7-Dichloro-2-methyl-4-hydroxyquinoline: Similar structure but with a methyl group instead of a phenyl group at the 3 position.

    3-Phenyl-4-hydroxyquinolin-2-one: Lacks the chlorine substitutions at the 5 and 7 positions.

Uniqueness: 5,7-Dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one is unique due to the presence of both chlorine and phenyl substitutions, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

5,7-dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H9Cl2NO2/c16-9-6-10(17)13-11(7-9)18-15(20)12(14(13)19)8-4-2-1-3-5-8/h1-7H,(H2,18,19,20)

InChI Key

ZIMBGBQTQUNKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3Cl)Cl)NC2=O)O

Origin of Product

United States

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